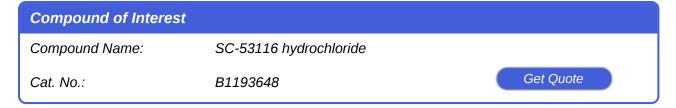


# In-Depth Technical Guide: Thy-1 (OX7) sc-53116 Antibody

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Thy-1, also known as CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein expressed on the surface of various cell types, including neurons, thymocytes, hematopoietic stem cells, and fibroblasts. It plays a crucial role in cell-cell and cell-matrix interactions, influencing a multitude of cellular processes such as T-cell activation, neurite outgrowth, and apoptosis. The monoclonal antibody Thy-1 (OX7) sc-53116, produced by Santa Cruz Biotechnology, is a valuable tool for researchers studying the multifaceted roles of Thy-1. This in-depth technical guide provides comprehensive information on the specificity and clonality of this antibody, detailed experimental protocols from cited research, and an overview of the Thy-1 signaling pathway.

# **Antibody Specificity and Clonality**

The Thy-1 (OX7) sc-53116 antibody is a mouse monoclonal antibody of the  $IgG1 \kappa$  isotype.[1] It was raised against the thymocyte Thy-1 antigen of rat origin and recognizes the Thy-1.1 antigenic determinant.[1] This antibody has been shown to be reactive with Thy-1 from mouse, rat, and human sources.[2][3] Its monoclonal nature ensures a high degree of specificity for a single epitope on the Thy-1 antigen, leading to consistent and reproducible results.

Table 1: Core Specifications of Thy-1 (OX7) sc-53116 Antibody



Feature	Specification	
Catalog Number	sc-53116	
Clonality	Monoclonal	
Clone Name	OX7	
Host Species	Mouse	
Isotype	lgG1 к	
Immunogen	Thymocyte Thy-1 antigen of rat origin	
Reactivity	Mouse, Rat, Human	
Tested Applications	Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry (FCM)	

# **Quantitative Data and Applications**

The Thy-1 (OX7) sc-53116 antibody has been validated for use in a variety of immunological applications. The manufacturer provides recommended starting dilutions, which serve as a guideline for experimental design. However, optimal dilutions should be determined empirically by the end-user.

Table 2: Recommended Starting Dilutions for Thy-1 (OX7) sc-53116



Application	Recommended Starting Dilution	Dilution Range
Western Blot (WB)	1:200	1:100-1:1000
Immunoprecipitation (IP)	1-2 μg per 100-500 μg of total protein	-
Immunofluorescence (IF)	1:50	1:50-1:500
Immunohistochemistry (Paraffin) (IHC(P))	1:50	1:50-1:500
Flow Cytometry (FCM)	1 μg per 1 x 10^6 cells	-

# **Experimental Protocols**

Detailed methodologies are crucial for the successful application of any antibody. Below are experimental protocols for Western Blotting, Immunohistochemistry, and Flow Cytometry, adapted from publications that have successfully utilized the Thy-1 (OX7) sc-53116 antibody.

#### **Western Blot Protocol**

This protocol is based on the methodology described by Qiu W, et al. (2014) for the detection of Thy-1 in glomerular mesangial cells.

- Sample Preparation:
  - Culture rat glomerular mesangial cells to the desired confluence.
  - Lyse the cells in RIPA buffer (sc-24948) on ice for 30 minutes.
  - Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C.
  - Determine the protein concentration of the supernatant using a BCA protein assay.
- Electrophoresis and Transfer:
  - Denature 30-50 μg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.



- Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- · Immunoblotting:
  - Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20
     (TBST) for 1 hour at room temperature.
  - Incubate the membrane with the Thy-1 (OX7) sc-53116 antibody at a 1:500 dilution in blocking buffer overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., m-IgGκ BP-HRP: sc-516102) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  - Capture the image using a chemiluminescence imaging system.



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Caption: Western Blot Experimental Workflow.



# Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

This protocol is adapted from the work of Yang G, et al. (2021) for the analysis of Thy-1 expression in tissue-engineered bone.

- Tissue Preparation:
  - Fix tissue samples in 4% paraformaldehyde for 24 hours.
  - Dehydrate the samples through a graded series of ethanol.
  - Clear the samples in xylene and embed in paraffin wax.
  - Cut 4-5 μm thick sections and mount them on positively charged slides.
- · Antigen Retrieval and Staining:
  - Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
  - Perform heat-induced epitope retrieval in a citrate buffer (pH 6.0) for 20 minutes.
  - Allow the sections to cool to room temperature.
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Block non-specific binding with 5% goat serum for 30 minutes.
  - Incubate the sections with the Thy-1 (OX7) sc-53116 antibody at a 1:100 dilution overnight at 4°C.
  - Wash the sections three times with phosphate-buffered saline (PBS).
  - Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
  - Wash the sections three times with PBS.

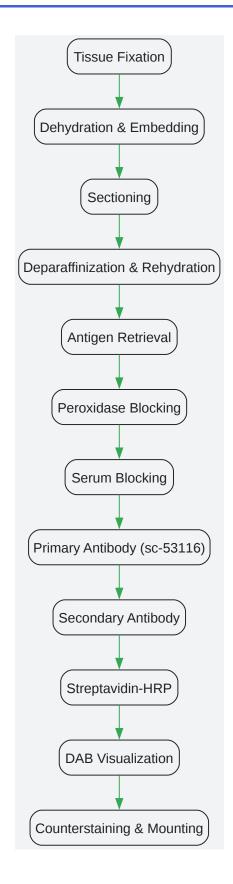






- Incubate with a streptavidin-HRP complex for 30 minutes at room temperature.
- Wash the sections three times with PBS.
- Visualization and Counterstaining:
  - Develop the signal with a diaminobenzidine (DAB) substrate.
  - Counterstain the sections with hematoxylin.
  - Dehydrate the sections, clear in xylene, and mount with a coverslip.





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Caption: Immunohistochemistry (IHC) Workflow.

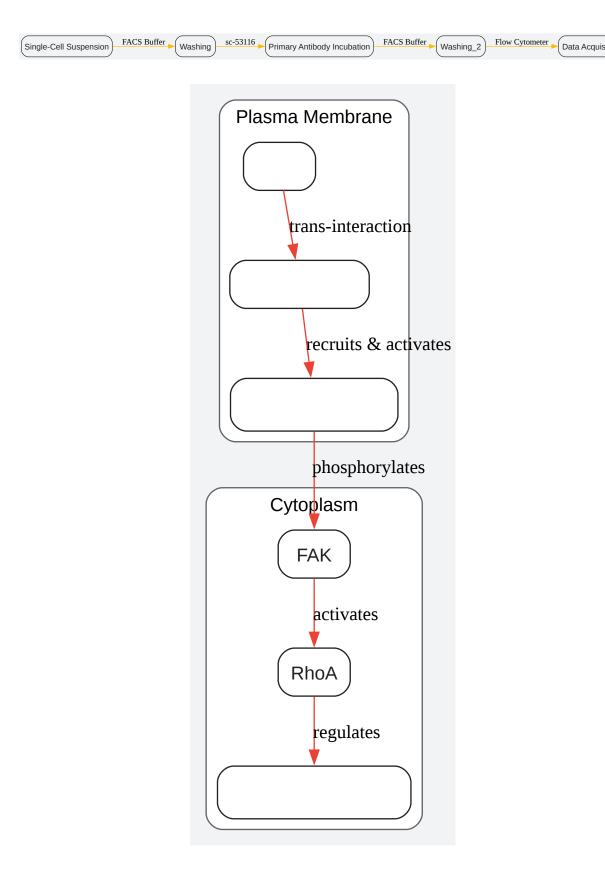


## **Flow Cytometry Protocol**

This protocol is based on the methodology described by Zhao M, et al. (2020) for the identification of Thy-1 positive ectomesenchymal stem cells.

- Cell Preparation:
  - Harvest single-cell suspensions from the tissue of interest (e.g., by enzymatic digestion).
  - Wash the cells twice with ice-cold PBS containing 2% fetal bovine serum (FACS buffer).
  - Resuspend the cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.
- Antibody Staining:
  - To 100 μL of the cell suspension (1 x 10<sup>6</sup> cells), add 1 μg of the Thy-1 (OX7) sc-53116 antibody. For conjugated versions (e.g., sc-53116 PE or sc-53116 FITC), use the manufacturer's recommended amount.
  - Incubate for 30 minutes on ice in the dark.
  - Wash the cells twice with 1 mL of FACS buffer.
- Data Acquisition:
  - Resuspend the cells in 500 μL of FACS buffer.
  - Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
  - Use appropriate isotype controls to set the gates for positive and negative populations.





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